![molecular formula C19H16F3N5O B3017735 6-(吡啶-4-基)-2-({1-[3-(三氟甲基)吡啶-2-基]氮杂环丁-3-基}甲基)-2,3-二氢哒嗪-3-酮 CAS No. 2201204-62-6](/img/structure/B3017735.png)

6-(吡啶-4-基)-2-({1-[3-(三氟甲基)吡啶-2-基]氮杂环丁-3-基}甲基)-2,3-二氢哒嗪-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

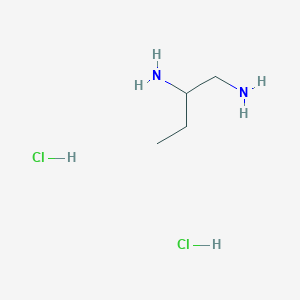

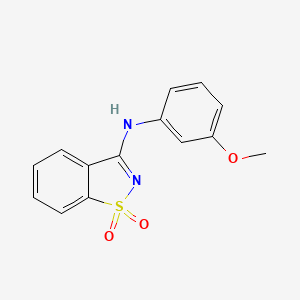

The compound is a derivative of the dihydropyridazinone class, which is known for its pharmacological activities, including platelet aggregation inhibition and hypotensive effects. The specific structure of this compound suggests potential for significant biological activity due to the presence of multiple pyridine rings and a trifluoromethyl group, which are often associated with enhanced pharmacokinetic properties and biological activity .

Synthesis Analysis

The synthesis of dihydropyridazinone derivatives typically involves the reaction of hydrazones with various aldehydes or ketones to form the pyridazine ring. For instance, the synthesis of 6-pyridin-4-yl-2,3-dihydro-1H-pyridazin-4-one derivatives has been reported to proceed through the reaction of isonicotinic acid hydrazide with acetaldehyde and acetone, followed by cyclization . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar strategy could be employed, possibly involving a cycloaddition step as described for the synthesis of related pyridazine derivatives .

Molecular Structure Analysis

The molecular structure of dihydropyridazinones is characterized by a pyridazine ring, which can be substituted at various positions to modulate the compound's biological activity. The presence of a pyridin-4-yl group and a trifluoromethylpyridin-2-yl group in the compound suggests that it may have enhanced binding affinity to biological targets due to the potential for additional interactions, such as hydrogen bonding and lipophilic interactions .

Chemical Reactions Analysis

Dihydropyridazinones can undergo various chemical reactions, including cycloadditions, which are useful for introducing additional substituents onto the core structure. For example, the inverse-electron-demand Diels-Alder reaction has been used to prepare substituted pyridazines, which can then be further modified through cycloadditions of ketones and aldehydes . The azetidine ring present in the compound may also offer additional reactivity, potentially serving as a site for nucleophilic attack or as a leaving group in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridazinones are influenced by their substituents. The presence of a trifluoromethyl group is likely to increase the compound's lipophilicity, which could enhance its ability to cross biological membranes. The pyridine rings may contribute to the compound's stability and solubility in organic solvents. The antimicrobial activity screening of similar compounds suggests that the dihydropyridazinone core, when appropriately substituted, can exhibit significant biological activity .

科学研究应用

合成和化学表征

哒嗪-3-酮衍生物的合成:一项研究提出了合成一类新型哒嗪-3-酮衍生物的通用路线,从 3-氧代-2-芳基腙丙醛和各种活性亚甲基化合物开始。所得的哒嗪-3-酮衍生物在特定条件下以极好的产率形成为唯一产物。这项工作为通过定制合成过程中使用的反应物和反应条件来创建哒嗪-3-酮衍生物(可能包括所讨论的化合物)提供了基础方法 (Ibrahim & Behbehani,2014)。

吡啶衍生物的开发:另一项研究重点是从特定化合物开始制备新型吡啶和稠合吡啶衍生物。该过程涉及一系列反应,导致产生具有潜在抗菌特性的化合物。这项研究突出了吡啶骨架在合成各种具有生物活性的化合物(可能包括目标化合物的变体)方面的多功能性 (Hossan 等,2012)。

生物学应用

抗菌特性:一项综合研究合成了一系列化合物,包括具有嘧啶-4-醇核心的化合物,显示出显着的抗菌活性。这表明目标化合物的衍生物可能具有有价值的抗菌特性,有助于开发新的治疗剂 (Yengoyan 等,2020)。

促进生长的作用:对 2-{[6-甲基-2-(吡咯烷-1-基)嘧啶-4-基]氧基}乙酰肼的新衍生物的研究揭示了显着的促进植物生长的作用。这表明结构相关的化合物(可能包括目标化合物)可以探索它们的农学效益,从而提高作物的产量和健康 (Pivazyan 等,2019)。

属性

IUPAC Name |

6-pyridin-4-yl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O/c20-19(21,22)15-2-1-7-24-18(15)26-10-13(11-26)12-27-17(28)4-3-16(25-27)14-5-8-23-9-6-14/h1-9,13H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSNVKGCOHUQQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=CC=N2)C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)

![7-cyclopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017659.png)

![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)

![3'-(3,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3017673.png)

![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3017674.png)